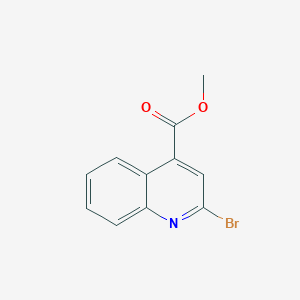Methyl 2-bromoquinoline-4-carboxylate
CAS No.: 103502-48-3
Cat. No.: VC5060889
Molecular Formula: C11H8BrNO2
Molecular Weight: 266.094
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 103502-48-3 |
|---|---|
| Molecular Formula | C11H8BrNO2 |
| Molecular Weight | 266.094 |
| IUPAC Name | methyl 2-bromoquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C11H8BrNO2/c1-15-11(14)8-6-10(12)13-9-5-3-2-4-7(8)9/h2-6H,1H3 |
| Standard InChI Key | HAUMUZZMUBBGQC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=NC2=CC=CC=C21)Br |
Introduction
Synthesis and Production Pathways
While no direct synthesis protocol for methyl 2-bromoquinoline-4-carboxylate is detailed in the provided sources, analogous methods for related bromoquinoline esters offer insights. For example, the synthesis of methyl 7-bromoquinoline-4-carboxylate involves esterification of 7-bromoquinoline-4-carboxylic acid using thionyl chloride (SOCl₂) in methanol . By extension, methyl 2-bromoquinoline-4-carboxylate could be synthesized via:
-
Bromination of Quinoline Precursors: Direct bromination of methyl quinoline-4-carboxylate at the 2-position using brominating agents like N-bromosuccinimide (NBS).
-
Esterification of Pre-Brominated Acids: Reaction of 2-bromoquinoline-4-carboxylic acid with methanol in the presence of SOCl₂ or other acid catalysts.
Notably, the patent CN112500341A highlights the use of nitrobenzene as a solvent for high-temperature decarboxylation reactions in bromoquinoline synthesis, a method potentially adaptable to the 2-bromo isomer. Challenges in regioselective bromination may necessitate directing groups or catalytic systems to favor the 2-position.
Physical and Chemical Properties
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and bromine groups. Limited solubility in water.
-
Melting Point: Estimated to range between 120–150°C based on analogous brominated quinolines.
-
Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.
Spectroscopic data (e.g., NMR, IR) would typically reveal characteristic signals:
-
¹H NMR: A singlet for the methyl ester group (~3.9 ppm) and aromatic protons deshielded by the bromine atom.
-
¹³C NMR: Peaks for the carbonyl carbon (~165 ppm) and bromine-bearing carbon (~110 ppm).
Applications in Pharmaceutical and Organic Chemistry
Methyl 2-bromoquinoline-4-carboxylate’s utility stems from its dual functional groups:
-
Cross-Coupling Reactions: The bromine atom participates in Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups, enabling access to diverse quinoline derivatives.
-
Ester Hydrolysis: Conversion to 2-bromoquinoline-4-carboxylic acid for further derivatization (e.g., amide formation).
In the patent literature, analogous compounds serve as intermediates in antimalarial and anticancer agents . For instance, 7-hydroxyquinoline-4-carboxylic acid derivatives exhibit bioactivity, suggesting potential for structural analogs like the 2-bromo variant in drug discovery .
Research Gaps and Future Directions
Current literature lacks detailed mechanistic studies and bioactivity profiles for methyl 2-bromoquinoline-4-carboxylate. Priority areas for future research include:
-
Regioselective Synthesis: Developing catalytic systems to improve bromination selectivity.
-
Pharmacological Screening: Evaluating antimicrobial, anticancer, or antiviral activity.
-
Green Chemistry Approaches: Substituting toxic solvents (e.g., nitrobenzene) with sustainable alternatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume